molecular formula C16H15NO3 B4275686 N-(biphenyl-4-ylcarbonyl)-beta-alanine

N-(biphenyl-4-ylcarbonyl)-beta-alanine

Cat. No.: B4275686
M. Wt: 269.29 g/mol
InChI Key: MKNIGFHXNAENKB-UHFFFAOYSA-N
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Description

N-(biphenyl-4-ylcarbonyl)-beta-alanine: is an organic compound that features a biphenyl group attached to a beta-alanine moiety The biphenyl group consists of two benzene rings connected by a single bond, while beta-alanine is a non-essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-4-ylcarbonyl)-beta-alanine typically involves the reaction of biphenyl-4-carbonyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(biphenyl-4-ylcarbonyl)-beta-alanine can undergo oxidation reactions, particularly at the biphenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings. Typical reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Biphenyl-4-carboxylic acid derivatives.

    Reduction: Biphenyl-4-ylmethanol derivatives.

    Substitution: Brominated biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(biphenyl-4-ylcarbonyl)-beta-alanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is investigated for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique structural properties contribute to the development of materials with desirable physical and chemical characteristics.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylcarbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the beta-alanine portion can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Biphenyl-4-carboxylic acid: Similar in structure but lacks the beta-alanine moiety.

    Biphenyl-4-ylmethanol: Contains a hydroxyl group instead of the beta-alanine moiety.

    Biphenyl-4-carbonyl chloride: A precursor in the synthesis of N-(biphenyl-4-ylcarbonyl)-beta-alanine.

Uniqueness: this compound is unique due to the presence of both the biphenyl and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The beta-alanine moiety enhances its solubility and potential for biological interactions, while the biphenyl group provides structural stability and the ability to participate in aromatic interactions.

Properties

IUPAC Name

3-[(4-phenylbenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(19)10-11-17-16(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNIGFHXNAENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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